molecular formula C23H30N4O4S B2411283 ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate CAS No. 898434-35-0

ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate

Cat. No.: B2411283
CAS No.: 898434-35-0
M. Wt: 458.58
InChI Key: KBXHADVLHVCSPN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C23H30N4O4S and its molecular weight is 458.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

It is known that many bioactive aromatic compounds, including those with an indole nucleus, bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

It is known that compounds with similar structures can have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a variety of ways, leading to a range of biological effects.

Biochemical Pathways

It is known that indole derivatives, which share some structural similarities with this compound, can affect a wide range of biological processes . This suggests that the compound could potentially influence numerous biochemical pathways, leading to diverse downstream effects.

Result of Action

Given the potential biological activities mentioned earlier , it can be inferred that the compound could have a range of effects at the molecular and cellular levels.

Properties

IUPAC Name

ethyl 4-[[2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O4S/c1-4-31-22(29)16-9-11-17(12-10-16)24-20(28)15-32-21-18-7-5-8-19(18)27(23(30)25-21)14-6-13-26(2)3/h9-12H,4-8,13-15H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXHADVLHVCSPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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